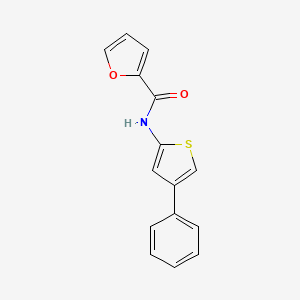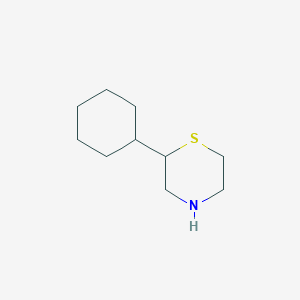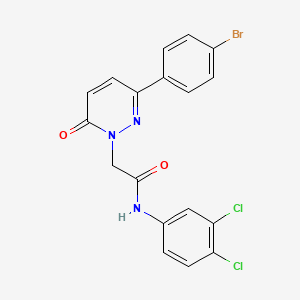
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile typically involves the use of halogenated pyrimidines, particularly 2,4- and 4,6-dichloropyrimidines, as starting materials. These compounds undergo nucleophilic substitution reactions to introduce the furan and cyclopropyl groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which could have implications in cancer treatment.
Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as protein kinases. These enzymes are essential for cellular signaling processes, including cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Another pyrimidine derivative with similar structural features.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a furan-containing building block used in the preparation of donor-acceptor polymers.
Uniqueness
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of the cyclopropyl and furan groups on the pyrimidine ring
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-6-10-5-11(9-3-4-16-7-9)15-12(14-10)8-1-2-8/h3-5,7-8H,1-2H2 |
Clave InChI |
DTXKOSPSKJGUEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=N2)C3=COC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
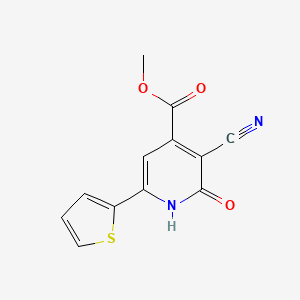
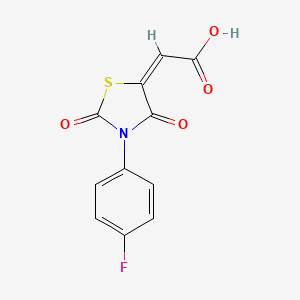
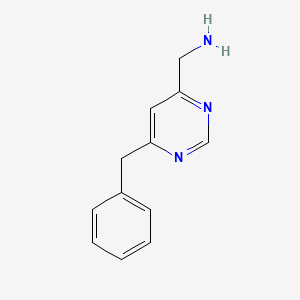
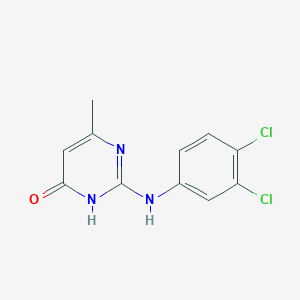
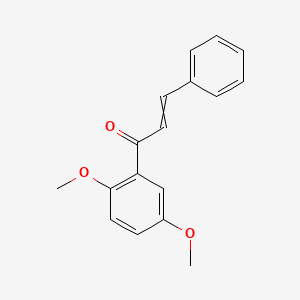
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)

